molecular formula C16H19N3O B2850831 (Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide CAS No. 2411332-50-6

(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide

Cat. No. B2850831
CAS RN: 2411332-50-6
M. Wt: 269.348
InChI Key: GUYOUTAMKFWAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as selective A1 adenosine receptor agonists and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide has been extensively used in scientific research due to its selective agonist activity on A1 adenosine receptors. A1 adenosine receptors are widely distributed in the body and play a role in regulating various physiological processes, including cardiac function, neurotransmitter release, and inflammation. (Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide has been used to study the role of A1 adenosine receptors in these processes and has been found to have a range of effects, including reducing heart rate and blood pressure, inhibiting the release of neurotransmitters, and reducing inflammation.

Mechanism Of Action

(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide acts by binding selectively to A1 adenosine receptors, which are G protein-coupled receptors that are coupled to inhibitory G proteins. When (Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide binds to these receptors, it activates the inhibitory G proteins, which in turn leads to a reduction in the activity of adenylate cyclase and a decrease in the levels of cyclic AMP. This results in a range of downstream effects, including the inhibition of neurotransmitter release, the reduction of heart rate and blood pressure, and the inhibition of inflammation.
Biochemical and Physiological Effects
(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been found to reduce heart rate and blood pressure, inhibit the release of neurotransmitters such as acetylcholine and norepinephrine, and reduce inflammation by inhibiting the production of cytokines and chemokines. These effects are mediated through the activation of A1 adenosine receptors and the downstream signaling pathways that they activate.

Advantages And Limitations For Lab Experiments

(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for A1 adenosine receptors, its well-characterized mechanism of action, and its availability as a synthetic compound. However, there are also some limitations to its use, including its relatively low potency compared to other A1 adenosine receptor agonists and its potential for off-target effects at higher concentrations.

Future Directions

There are several future directions for research on (Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of its effects on other physiological processes, and the development of new therapeutic applications for the compound. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of (Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide and to identify potential new targets for drug development.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide involves several steps, starting with the reaction of 2-cyclopropyl-2-hydroxyacetonitrile with 4-(dimethylamino)-2-methylbenzaldehyde to form the corresponding Schiff base. The Schiff base is then treated with propargyl bromide to give the propargylamine intermediate, which is subsequently reacted with acrylonitrile in the presence of a palladium catalyst to form (Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved through recrystallization.

properties

IUPAC Name

(Z)-2-cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-8-14(19(2)3)6-7-15(11)18-16(20)13(10-17)9-12-4-5-12/h6-9,12H,4-5H2,1-3H3,(H,18,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYOUTAMKFWAQM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)NC(=O)C(=CC2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N(C)C)NC(=O)/C(=C\C2CC2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide

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